Talazoparib - 1207456-01-6

Talazoparib

Catalog Number: EVT-253127
CAS Number: 1207456-01-6
Molecular Formula: C19H14F2N6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talazoparib is a potent, orally bioavailable, small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , ] It is classified as a PARP inhibitor and plays a significant role in cancer research due to its ability to exploit synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. [, , , ]

Future Directions
  • Developing Predictive Biomarkers: Identifying biomarkers that can predict response to talazoparib will be crucial for selecting patients who are most likely to benefit from treatment. This includes exploring beyond BRCA mutations and investigating other DNA repair deficiencies, genomic alterations, and tumor microenvironment factors. [, , , ]
  • Understanding Mechanisms of Resistance: Investigating mechanisms of resistance to talazoparib, such as upregulation of efflux pumps or alternative DNA repair pathways, will be crucial for developing strategies to overcome resistance and improve treatment outcomes. [, , ]
Source and Classification

Talazoparib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is derived from a class of drugs known as PARP inhibitors, which exploit the DNA repair weaknesses in cancer cells, leading to cell death. The compound was developed through extensive research aimed at enhancing the efficacy and selectivity of PARP inhibition compared to earlier agents in this class.

Synthesis Analysis

Methods and Technical Details

The synthesis of talazoparib involves a multi-step chemical process that typically includes six key steps. A notable method for its synthesis is detailed in patent WO2017215166A1, which outlines a streamlined approach that avoids the use of metal catalysts and low temperatures, making it suitable for industrial production. The process can be summarized as follows:

  1. Formation of Intermediate Compounds: The initial step involves reacting specific precursor compounds to form an intermediate.
  2. Chiral Resolution: The intermediate undergoes resolution using D(-)-tartaric acid to yield a chiral product.
  3. Further Reactions: Subsequent reactions transform this chiral intermediate into a more complex structure.
  4. Finalization: The final step involves treating the last intermediate with hydrazine hydrate under reflux conditions to yield talazoparib.

This method emphasizes efficiency, achieving high yields while maintaining simplicity in operation .

Molecular Structure Analysis

Structure and Data

Talazoparib has a complex molecular structure characterized by two chiral centers. Its chemical formula is C19_{19}H21_{21}N4_{4}O3_{3}S, and it has a molecular weight of approximately 387.46 g/mol. The compound exists as a tosylate salt, enhancing its solubility properties.

The structural representation includes various functional groups that contribute to its biological activity, including an aromatic ring system and nitrogen-containing moieties that facilitate binding to the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of talazoparib is primarily governed by its ability to interact with biological macromolecules such as proteins involved in DNA repair. The compound acts through competitive inhibition of PARP enzymes, preventing them from repairing single-strand breaks in DNA. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

In laboratory settings, talazoparib can be subjected to various chemical reactions to modify its structure or improve its pharmacological properties. These reactions often include substitutions or modifications at specific sites on the molecule to enhance selectivity or reduce side effects .

Mechanism of Action

Process and Data

Talazoparib exerts its therapeutic effects by binding to the catalytic domain of PARP-1 and PARP-2, inhibiting their activity. This inhibition prevents the repair of single-strand breaks during DNA replication. When these breaks go unrepaired, they can lead to double-strand breaks, which are lethal if not repaired by homologous recombination—a pathway often defective in BRCA-mutated tumors.

The efficacy of talazoparib is particularly pronounced in tumors with existing deficiencies in DNA repair mechanisms, making it a valuable treatment option for patients with BRCA mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Talazoparib exhibits several notable physical properties:

  • Solubility: It is freely soluble in dimethyl sulfoxide, dimethylacetamide, and dimethylformamide.
  • Partition Coefficient: The log P value for talazoparib is approximately 1.6, indicating moderate lipophilicity.
  • Melting Point: The compound has a sharp melting point onset at around 326 °C.
  • Stability: Talazoparib is non-hygroscopic and does not require special humidity protection during storage .

These properties are critical for formulating effective drug delivery systems that enhance bioavailability.

Applications

Scientific Uses

Talazoparib's primary application lies in oncology as a treatment for breast cancer associated with BRCA mutations. Ongoing research explores its potential use in combination therapies with other agents to improve therapeutic outcomes further. Additionally, studies are investigating its role as a radioligand for targeted radiotherapy applications, aiming to enhance specificity and reduce collateral damage to healthy tissues .

Discovery and Development of Talazoparib as a PARP Inhibitor

Rational Drug Design and Target Identification

The development of talazoparib was founded on the principle of synthetic lethality, specifically targeting cancers with deficiencies in homologous recombination repair (HRR) pathways, particularly those harboring BRCA1/2 mutations. Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, function as critical sensors for DNA single-strand breaks (SSBs). Inhibition of PARP catalytic activity leads to the accumulation of unrepaired SSBs, which progress to double-strand breaks (DSBs) during DNA replication. In HRR-deficient cells, such as those with BRCA1/2 mutations, the inability to repair DSBs results in genomic instability and cell death, sparing normal cells with functional HRR pathways [1] [3] [5].

Talazoparib (originally designated BMN-673) was designed as a potent, selective inhibitor of PARP1/2 through structure-activity relationship (SAR) optimization. Its tetrahydropyridophthalazinone scaffold was engineered to maximize interactions within the NAD+-binding catalytic domain of PARP1. Key hydrogen bonds form between talazoparib's amide group and conserved residues (Ser904 and Gly863 in PARP1), while its methyl group occupies a hydrophobic subpocket, enhancing binding affinity. This design yielded a compound with superior PARP-trapping capability compared to earlier inhibitors like olaparib [9] [5].

Table 1: Key Structural Features of Talazoparib Influencing PARP1 Binding

Structural ElementRole in Target EngagementBiological Consequence
Tetrahydropyridophthalazinone coreScaffold rigidity for optimal orientationHigh-affinity binding to catalytic domain
Difluorophenyl groupHydrophobic interactions with Tyr889Enhanced enzyme inhibition
Methyl substituentOccupation of hydrophobic subpocketIncreased selectivity over other PARP family members
Carbonyl groupHydrogen bonding with Ser904/Gly863Stabilization of PARP-DNA complexes

Preclinical Development and Optimization of PARP Trapping Efficacy

Talazoparib’s distinguishing feature is its exceptional potency in trapping PARP-DNA complexes—a mechanism where inhibited PARP enzymes remain bound to DNA lesions, physically obstructing repair machinery. Precellular studies demonstrated talazoparib’s PARP-trapping efficacy to be approximately 100-fold greater than olaparib and over 1,000-fold greater than veliparib. In BRCA1-deficient breast cancer cell lines, talazoparib induced cytotoxicity at concentrations as low as 0.2 nM, significantly lower than other clinical PARP inhibitors [1] [5] [7].

In vivo efficacy was validated using patient-derived xenograft (PDX) models of BRCA-mutated breast cancer. Daily oral administration of talazoparib (0.1–0.3 mg/kg) resulted in complete tumor regression in >60% of models, with sustained remission observed even after treatment cessation. Pharmacodynamic analyses confirmed robust inhibition of PAR formation (a biomarker of PARP activity) in tumor tissues at these doses, correlating with DNA damage markers like γH2AX. Notably, talazoparib maintained efficacy in platinum-resistant models, supporting its potential in treating chemotherapy-refractory disease [1] [7].

Table 2: Comparative Preclinical Efficacy of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP Trapping Potency (Relative to Talazoparib)Cytotoxicity in BRCA1-/- Cells (IC50, nM)
Talazoparib0.6–1.21.0 (reference)0.2–0.5
Olaparib1.4–5.0~0.0130–50
Rucaparib0.8–1.8~0.15–10
Niraparib2.0–3.8~0.0520–40
Veliparib3.0–5.7~0.001>1,000

Structural Modifications for Enhanced Selectivity (PARP1/2 vs. PARG)

While early PARP inhibitors exhibited dual PARP1/2 inhibition, talazoparib’s structure was optimized to minimize off-target effects against other PARP family members and poly(ADP-ribose) glycohydrolase (PARG). PARG catalyzes PAR catabolism, and its inhibition induces synthetic lethality in replication-stressed tumors but carries distinct toxicity risks. Talazoparib shows >100-fold selectivity for PARP1/2 over PARG, attributed to its inability to bind PARG’s catalytic groove, which lacks the conserved NAD+-binding motif recognized by PARP inhibitors [5] [9].

Within the PARP family, talazoparib’s selectivity hinges on interactions with non-conserved residues in the PARP1/2 catalytic domains. Computational docking reveals that Asp766 and Glu763 in PARP1 form water-mediated hydrogen bonds with talazoparib’s phthalazinone nitrogen—residues replaced by Gln332 and Ser328 in PARP2, reducing binding affinity. This confers moderate selectivity for PARP1 (IC50 0.6 nM) over PARP2 (IC50 1.2 nM). Crucially, talazoparib exhibits minimal inhibition of PARP3 (IC50 >1,000 nM), avoiding potential hematological toxicities linked to PARP3 inhibition [9].

Table 3: Structural Determinants of Talazoparib Selectivity

TargetKey Binding ResiduesTalazoparib IC50 (nM)Clinical Relevance
PARP1Asp766, Glu763, Gln7590.6–1.2Primary therapeutic target
PARP2Gln332, Ser328, Gln3241.2–2.5Contributes to efficacy but may increase hematological toxicity
PARP3Leu50, Arg51 (divergent catalytic pocket)>1,000Avoids off-target myelosuppression
PARGAbsence of NAD+ pocket; distinct catalytic residuesNot inhibitedPrevents metabolic toxicity and inflammatory responses

Pharmacokinetic and Pharmacodynamic Modeling in Early Development

Early-phase clinical studies (NCT01286987) established talazoparib’s pharmacokinetic (PK) profile: rapid absorption (median Tmax 1.0–2.0 hours), dose-linear exposure (AUC and Cmax), and a prolonged terminal half-life (t1/2 ≈90 hours) due to extensive tissue distribution. Steady-state concentrations were achieved within 2–3 weeks of daily dosing, supporting once-daily administration. Population PK modeling identified creatinine clearance as the sole significant covariate affecting apparent clearance (CL/F), confirming renal excretion as the primary elimination pathway [4] [8].

Pharmacodynamic modeling linked talazoparib exposure to PARP inhibition in circulating leukocytes. At the approved 1 mg dose, >90% sustained suppression of PAR levels was observed throughout the dosing interval, exceeding the 70% threshold associated with antitumor efficacy in xenograft models. This "target coverage" was superior to other PARP inhibitors at their clinical doses, explaining talazoparib’s robust activity despite lower molar dosing [1] [8].

Table 4: Key Pharmacokinetic Parameters of Talazoparib from Early Clinical Studies

ParameterSingle-Dose (1 mg)Steady-State (1 mg Daily)Impact of Covariates
Tmax (h)1.0–2.01.85Unaffected by food or hepatic function
t1/2 (h)89.8≈90Prolonged in severe renal impairment
AUC0–24 (ng·h/mL)98 ± 25150 ± 32Linear across 0.025–1.1 mg doses
Apparent Clearance (L/h)10.2 ± 2.56.7 ± 1.5Reduced by 45% in severe renal impairment; unaffected by hepatic function
Protein Binding (%)74–7674–76Consistent across hepatic/renal function

Properties

CAS Number

1207456-01-6

Product Name

Talazoparib

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

Molecular Formula

C19H14F2N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N

SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Synonyms

Talazoparib; BMN-673

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.